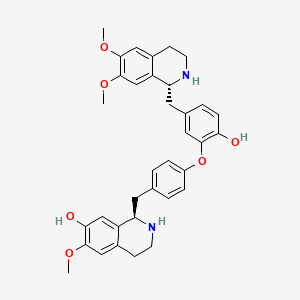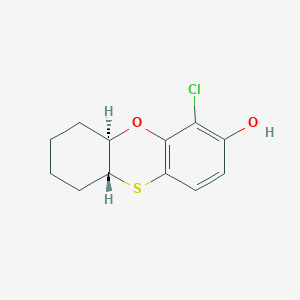
(5aR,9aR)-4-chloro-5a,6,7,8,9,9a-hexahydrophenoxathiin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5aR,9aR)-4-chloro-5a,6,7,8,9,9a-hexahydrophenoxathiin-3-ol is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hexahydrophenoxathiin core with a chlorine atom and a hydroxyl group, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5aR,9aR)-4-chloro-5a,6,7,8,9,9a-hexahydrophenoxathiin-3-ol typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Phenoxathiin Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the phenoxathiin ring.
Chlorination: Introduction of the chlorine atom at the 4-position is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Hydroxylation: The hydroxyl group is introduced at the 3-position through selective oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(5aR,9aR)-4-chloro-5a,6,7,8,9,9a-hexahydrophenoxathiin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or dehydroxylated products.
Substitution: Formation of substituted phenoxathiin derivatives.
Aplicaciones Científicas De Investigación
(5aR,9aR)-4-chloro-5a,6,7,8,9,9a-hexahydrophenoxathiin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which (5aR,9aR)-4-chloro-5a,6,7,8,9,9a-hexahydrophenoxathiin-3-ol exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Specific pathways involved could include inhibition of enzyme activity or alteration of signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(5aR,9aR)-4-chloro-5a,6,7,8,9,9a-hexahydrophenoxathiin-3-ol stands out due to its unique combination of a phenoxathiin core with a chlorine atom and a hydroxyl group. This structural uniqueness imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Propiedades
Número CAS |
88062-59-3 |
|---|---|
Fórmula molecular |
C12H13ClO2S |
Peso molecular |
256.75 g/mol |
Nombre IUPAC |
(5aR,9aR)-4-chloro-5a,6,7,8,9,9a-hexahydrophenoxathiin-3-ol |
InChI |
InChI=1S/C12H13ClO2S/c13-11-7(14)5-6-10-12(11)15-8-3-1-2-4-9(8)16-10/h5-6,8-9,14H,1-4H2/t8-,9-/m1/s1 |
Clave InChI |
GGOLPKDIXCHIGP-RKDXNWHRSA-N |
SMILES isomérico |
C1CC[C@@H]2[C@@H](C1)OC3=C(S2)C=CC(=C3Cl)O |
SMILES canónico |
C1CCC2C(C1)OC3=C(S2)C=CC(=C3Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


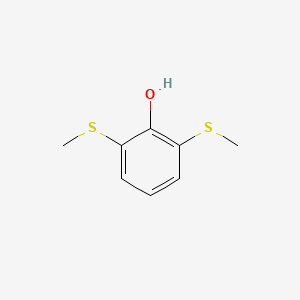

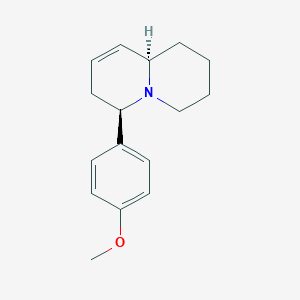
![2,4-Dichloro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B14391654.png)
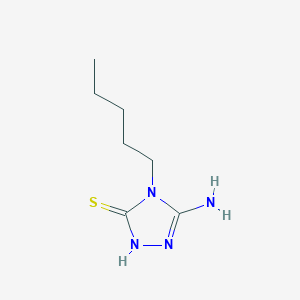
![2,2'-[1,4-Phenylenebis(methylene)]di(isoquinolin-2-ium) dibromide](/img/structure/B14391663.png)
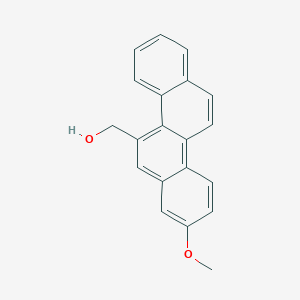
![1-(Dichloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14391675.png)
![Bicyclo[4.1.1]octa-1,5-diene](/img/structure/B14391679.png)


![Methyl 3-[(1,3-benzoxazol-2-yl)sulfanyl]-2-cyanoprop-2-enoate](/img/structure/B14391702.png)
![N-[2-(2,4-Dichlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14391727.png)
